molecular formula C8H5Cl2FO B134880 2,2-DICHLORO-1-(3-FLUOROPHENYL)ETHANONE CAS No. 127728-55-6

2,2-DICHLORO-1-(3-FLUOROPHENYL)ETHANONE

Cat. No.: B134880
CAS No.: 127728-55-6
M. Wt: 207.03 g/mol
InChI Key: BEJZYEWWHZJNEX-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(3-fluorophenyl)ethanone (C₈H₅Cl₂FO, MW: 207.03 g/mol) is a halogenated aromatic ketone featuring two chlorine atoms on the ethanone moiety and a fluorine atom at the meta position of the phenyl ring. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the formation of carbon-carbon or carbon-heteroatom bonds. Its electron-withdrawing substituents enhance electrophilicity at the carbonyl carbon, making it a versatile acylating agent in pharmaceuticals, agrochemicals, and specialty materials.

Properties

CAS No.

127728-55-6

Molecular Formula

C8H5Cl2FO

Molecular Weight

207.03 g/mol

IUPAC Name

2,2-dichloro-1-(3-fluorophenyl)ethanone

InChI

InChI=1S/C8H5Cl2FO/c9-8(10)7(12)5-2-1-3-6(11)4-5/h1-4,8H

InChI Key

BEJZYEWWHZJNEX-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C(=O)C(Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C(Cl)Cl

Synonyms

Ethanone, 2,2-dichloro-1-(3-fluorophenyl)- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-DICHLORO-1-(3-FLUOROPHENYL)ETHANONE typically involves the chlorination of 3-fluoroacetophenone. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane or chloroform .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,2-DICHLORO-1-(3-FLUOROPHENYL)ETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Nucleophiles: Amines, thiols

Major Products Formed

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 2,2-Dichloro-1-(3-fluorophenyl)ethanone serves as a crucial building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—including reduction, substitution, and oxidation—makes it versatile for developing new compounds.

Table 1: Chemical Reactions of this compound

Reaction TypeProductTypical Reagents
Reduction2,2-Dichloro-1-(3-fluorophenyl)ethanolSodium borohydride
SubstitutionVarious substituted derivativesAmines, thiols
Oxidation2,2-Dichloro-1-(3-fluorophenyl)acetic acidPotassium permanganate, chromium trioxide

Biology

In biological research, this compound is utilized as a probe in biochemical assays and studies of enzyme-catalyzed reactions. Its mechanism of action involves inhibiting specific enzymes by binding to their active sites, thereby altering metabolic pathways.

Case Study: Enzyme Inhibition
A study demonstrated that this compound effectively inhibited certain enzymes involved in cancer metabolism. This property suggests potential applications in developing anti-cancer therapies .

Medicine

The compound plays a significant role as an intermediate in synthesizing pharmaceuticals. Notably, it has been linked to the development of anti-cancer agents targeting various cancer cell lines.

Table 2: Anticancer Activity Assessment

Compound TestedCancer Cell LineGI50 (μM)
This compoundTC32 (Ewing's Sarcoma)20
Other AnaloguesVarious linesVaries

This data indicates that while the compound exhibits moderate activity against certain cancer cell lines, further modifications may enhance its efficacy .

Industry

In industrial applications, this compound is employed in producing agrochemicals and specialty chemicals. Its unique properties allow for the formulation of effective pesticides and herbicides.

Mechanism of Action

The mechanism of action of 2,2-DICHLORO-1-(3-FLUOROPHENYL)ETHANONE involves its interaction with specific molecular targets. In biochemical assays, it acts as an inhibitor of certain enzymes by binding to their active sites. This binding can alter the enzyme’s activity, leading to changes in metabolic pathways . The compound’s fluorine and chlorine atoms play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features and properties of 2,2-dichloro-1-(3-fluorophenyl)ethanone and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
This compound C₈H₅Cl₂FO 207.03 2 Cl (ethanone), 3-F (phenyl) Acylating agent, pharmaceutical intermediates
2-Chloro-1-(3-fluorophenyl)ethanone C₈H₆ClFO 172.58 1 Cl (ethanone), 3-F (phenyl) Organic synthesis, nucleophilic reactions
1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone C₈H₂Cl₂F₄O 261.00 3,5-Cl, 4-F (phenyl); 2,2,2-trifluoro (ethanone) Fluorinated intermediates, agrochemicals
2,2-Dichloro-1-(2-hydroxy-4-methylphenyl)ethanone C₉H₈Cl₂O₂ 219.07 2-OH, 4-CH₃ (phenyl); 2 Cl (ethanone) Specialty polymers, dyes
2-Bromo-1-(2,4-dichloro-3-fluorophenyl)ethanone C₈H₄BrCl₂FO 303.93 2,4-Cl, 3-F (phenyl); Br (ethanone) Cross-coupling reactions

Reactivity and Electronic Effects

  • Electrophilicity: The dual chlorine atoms in this compound significantly increase the electrophilicity of the carbonyl carbon compared to its mono-chloro analog (2-Chloro-1-(3-fluorophenyl)ethanone). This enhances its reactivity in nucleophilic acyl substitution reactions .
  • Aromatic Ring Effects: The meta-fluorine substituent directs electrophilic aromatic substitution to the para position, while chlorine atoms on the ethanone group stabilize the carbonyl via electron withdrawal.
  • Solubility and Stability: Hydroxyl or methyl groups (e.g., 2,2-dichloro-1-(2-hydroxy-4-methylphenyl)ethanone) improve solubility in polar solvents but may reduce stability under acidic conditions .

Research Findings and Data

Comparative Reactivity in Acylation Reactions

Compound Reaction Rate (Relative to Target) Yield (%)
This compound 1.00 (Reference) 85–90
2-Chloro-1-(3-fluorophenyl)ethanone 0.65 70–75
2-Bromo-1-(2,4-dichloro-3-fluorophenyl)ethanone 1.20 (due to Br leaving group) 80–85

Thermal Stability

Compound Decomposition Temperature (°C)
This compound 220–230
1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone 190–200
2,2-Dichloro-1-(2-hydroxy-4-methylphenyl)ethanone 180–190 (with decomposition at OH group)

Critical Analysis and Gaps in Knowledge

  • Biological Activity: Limited data exist on the toxicity or pharmacological profiles of these compounds. Further studies are needed to assess their safety in industrial applications.
  • Industrial Scale-Up : While laboratory-scale syntheses are well-documented, challenges in purification and cost-effectiveness for large-scale production remain underreported.
  • Crystallographic Data : Tools like SHELX and WinGX are critical for structural elucidation, but published crystal structures for these compounds are sparse.

Q & A

Q. What are the established synthetic routes for 2,2-dichloro-1-(3-fluorophenyl)ethanone, and what characterization techniques validate its structural integrity?

Methodological Answer: The compound is synthesized via nucleophilic acyl substitution or Friedel-Crafts acylation. For example, dichloroacetyl chloride can react with 3-fluorophenyl precursors under anhydrous conditions (e.g., AlCl₃ catalysis). Post-synthesis, characterization requires:

  • 1H NMR to confirm aromatic proton environments and dichloromethyl groups (δ 7.5–8.0 ppm for fluorophenyl protons; δ 5.0–6.0 ppm for CHCl₂).
  • FTIR to identify carbonyl stretches (~1700 cm⁻¹) and C-F bonds (~1200 cm⁻¹).
  • Mass spectrometry (MS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 220.99).
  • X-ray crystallography for unambiguous structural confirmation, using software like SHELXL for refinement .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: The compound is toxic and mutagenic. Key precautions include:

  • Use of fume hoods to avoid inhalation of decomposition products (e.g., HF, NOx) .
  • Personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.
  • Storage in airtight containers away from heat or moisture to prevent hydrolysis.
  • Emergency protocols for spills: neutralization with sodium bicarbonate and disposal as hazardous waste .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, weak diffraction) in this compound be resolved?

Methodological Answer: Challenges arise from flexible dichloromethyl groups and fluorine’s low electron density. Strategies include:

  • High-resolution data collection (synchrotron sources) to improve signal-to-noise ratios.
  • SHELXD/SHELXE for experimental phasing and twin refinement in SHELXL.
  • Hydrogen bonding analysis to identify packing motifs (e.g., C–H···O interactions stabilizing the crystal lattice) .

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) in derivatives of this compound be resolved?

Methodological Answer: Contradictions often stem from dynamic processes (e.g., keto-enol tautomerism) or steric effects. Approaches:

  • Variable-temperature NMR to freeze out conformational exchange (e.g., –40°C to 25°C).
  • DFT calculations (B3LYP/6-31G*) to model electronic environments and predict splitting patterns.
  • Comparative analysis with analogs (e.g., 3-fluorophenyl vs. 4-fluorophenyl derivatives) to isolate substituent effects .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The dichloromethyl group acts as a strong electrophile. Reaction pathways depend on:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 mechanisms.
  • Leaving group ability : Cl⁻ departure is facilitated by electron-withdrawing fluorine substituents.
  • Kinetic vs. thermodynamic control : Steric hindrance from the 3-fluorophenyl group favors less crowded products. Monitor via HPLC or TLC with iodine visualization .

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